molecular formula C10H10N2O2 B2690749 1-(Benzo[d]oxazol-2-yl)azetidin-3-ol CAS No. 1339417-63-8

1-(Benzo[d]oxazol-2-yl)azetidin-3-ol

Cat. No. B2690749
CAS RN: 1339417-63-8
M. Wt: 190.202
InChI Key: WLYANEWGJXIQLZ-UHFFFAOYSA-N
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Description

“1-(Benzo[d]oxazol-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C10H10N2O2 . It is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring attached to an azetidin-3-ol group . The benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Antimicrobial Activity

    Azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties. A series of compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential as novel therapeutic agents against microbial infections (Patel & Patel, 2011).

  • Anti-inflammatory and Analgesic Properties

    Synthesized azetidinone derivatives, specifically 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones, have shown promising anti-inflammatory activity in vivo, using the carrageenan-induced rat paw edema model. Some compounds also demonstrated significant analgesic properties, highlighting their potential in the development of new anti-inflammatory drugs (Khedekar et al., 2003).

  • Anti-Diabetic and Renoprotective Effects

    A series of benzazole, thiazolidinone, and azetidin-2-one derivatives have been synthesized and evaluated for their antihyperglycemic and renoprotective activities. Certain compounds exhibited remarkable anti-diabetic potency, while others showed significant renoprotective activity, suggesting their utility in managing diabetes and its renal complications (Abeed, Youssef, & Hegazy, 2017).

  • Antitumor and Anticancer Applications

    Azetidinone and benzoxazole derivatives have been explored for their potential in cancer therapy. For instance, azetidin-3-ol derivatives have been synthesized through diastereoselective cyclization reactions, which could serve as precursors for developing novel antitumor agents (Pedrosa et al., 2005).

Synthetic Chemistry and Methodologies

  • Efficient Synthesis Routes

    Research has developed efficient approaches for synthesizing aryloxetanes and arylazetidines, highlighting their significance as privileged motifs within medicinal chemistry and presenting a nickel-mediated alkyl-aryl Suzuki coupling method for their incorporation into aromatic systems (Duncton et al., 2008).

  • Cyclization Reactions

    The intramolecular azide to alkene cycloaddition has been utilized for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines, demonstrating the versatility of azetidinone substrates in synthesizing complex heterocyclic compounds with potential pharmacological activities (Hemming et al., 2014).

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYANEWGJXIQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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